molecular formula C8H8O4 B565185 Homogentisic Acid-13C6 CAS No. 1216468-48-2

Homogentisic Acid-13C6

Cat. No. B565185
M. Wt: 174.102
InChI Key: IGMNYECMUMZDDF-JTZKEMBVSA-N
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Description

Homogentisic Acid-13C6, also known as 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, is a compound used for pharmaceutical analytical testing . It is a high-quality reference standard that ensures reliable results .


Synthesis Analysis

Homogentisic Acid (HGA) is involved in the metabolic pathway of phenylalanine and tyrosine . It is a precursor for the biosynthesis of several natural products and for the biotransformation of trimethoprim . The committed step in tocopherol biosynthesis involves the condensation of HGA and phytyl diphosphate (PDP), catalyzed by a membrane-bound homogentisate phytyltransferase (HPT) .


Molecular Structure Analysis

The molecular formula of Homogentisic Acid-13C6 is C8H8O4 . It is characterized by a cyclohexa-1,3,5-trien-1-yl group with two hydroxy substituents and an acetic acid moiety .


Chemical Reactions Analysis

Homogentisic Acid (HGA) is known to undergo polymerization under various conditions, leading to the formation of pyomelanin, a pigment that contains significant amounts of polymerized HGA .


Physical And Chemical Properties Analysis

Homogentisic Acid-13C6 has a molecular weight of 174.10 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . Its exact mass and monoisotopic mass are 174.06238774 g/mol . It has a topological polar surface area of 77.8 Ų .

Scientific Research Applications

Biochemical Metabolism

Homogentisic acid is a known intermediate in the catabolism of phenylalanine and tyrosine, and its formation is catalyzed by a dioxygenase. This enzyme is present in both liver and bacteria, functioning as a hydroxylase. In plants, a similar enzyme is thought to exist, serving a physiological function in autotrophic cells. Specifically, in Lemna gibba, a homogentisic acid-forming enzyme system is located in thylakoid membrane preparations, suggesting its role in plastoquinone biosynthesis (Löffelhardt & Kindl, 1979).

Oxidation Processes and Biochemistry

The oxidation of homogentisic acid to acetoacetic and fumaric acids in liver preparations has been extensively studied. Research shows that this process requires the presence of ferrous iron and phosphate, and is not inhibited by KCN and various carbonyl-combining reagents (Schepartz, 1953).

Antioxidant Effects

Homogentisic acid exhibits antioxidant properties. It can scavenge intracellular reactive oxygen species (ROS) and prevent lipid peroxidation in human fibroblast cells. This activity also protects cells against hydrogen peroxide-induced oxidative stress by activating extracellular signal-regulated kinase (ERK) protein and increasing catalase activity (Kang et al., 2005).

Connective Tissue Research

Homogentisic acid is implicated in inhibiting lysyl hydroxylase, an enzyme that transforms lysyl residues in collagen to hydroxylysine. This inhibition may be significant in alkaptonuric patients, where structurally modified collagen due to hydroxylsine deficiency is observed (Murray, Lindberg & Pinnell, 1977).

Distribution Studies

The enzymatic study of homogentisic acid's distribution in guinea pigs revealed high concentrations in skin and cartilage shortly after administration, correlating with the localization of ochronotic pigment in alcaptonuria (La Du, O'Brien & Zannoni, 1962).

Chemical Synthesis

Several studies have been conducted on the chemical preparation of homogentisic acid, highlighting its importance as an intermediate in tyrosine and phenylalanine metabolism. These studies have aimed to develop convenient methods for its synthesis (Abbott & Smith, 1949).

Diagnostic Applications

Homogentisic acid is utilized in diagnostic methods, such as high-performance liquid-chromatographic analysis in biological fluids, aiding in the diagnosis of conditions like alcaptonuria (Bory et al., 1989).

properties

IUPAC Name

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMNYECMUMZDDF-JTZKEMBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675920
Record name [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homogentisic Acid-13C6

CAS RN

1216468-48-2
Record name [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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